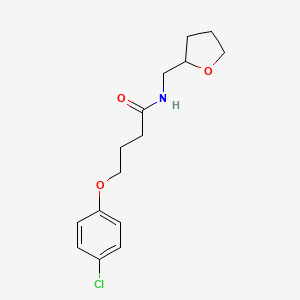
4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
Descripción general
Descripción
4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, also known as THF-butanamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. In
Mecanismo De Acción
4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede acts as an inhibitor of FAAH and MAGL enzymes. FAAH is responsible for the breakdown of anandamide, which is an endocannabinoid that plays a role in pain and inflammation. MAGL is responsible for the breakdown of 2-arachidonoylglycerol (2-AG), which is another endocannabinoid that plays a role in appetite regulation. Inhibition of these enzymes leads to increased levels of endocannabinoids, which can result in various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has various biochemical and physiological effects. Inhibition of FAAH and MAGL enzymes by 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been shown to reduce pain and inflammation in animal models. 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has also been shown to have anxiolytic and antidepressant effects. In addition, 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been shown to reduce food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede is its ability to selectively inhibit FAAH and MAGL enzymes without affecting other enzymes. This selectivity is important in scientific research as it allows for the study of specific physiological processes. However, one limitation of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede. One potential area of research is the development of more efficient synthesis methods for 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede. Another area of research is the study of its potential therapeutic applications in various diseases such as pain, inflammation, and obesity. Further studies are also needed to understand the long-term effects of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede on the body and its potential side effects.
In conclusion, 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to selectively inhibit FAAH and MAGL enzymes has led to its study in various physiological processes such as pain, inflammation, and appetite regulation. While there are limitations to its use in certain experiments, the potential therapeutic applications of 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede make it an important area of research for the future.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been studied for its potential applications in scientific research. One of the main research areas is the study of its mechanism of action. 4-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamidede has been shown to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in various physiological processes such as pain, inflammation, and appetite regulation. Inhibition of these enzymes can lead to increased levels of endocannabinoids, which may have therapeutic effects.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c16-12-5-7-13(8-6-12)19-10-2-4-15(18)17-11-14-3-1-9-20-14/h5-8,14H,1-4,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYSWKJUXJTIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




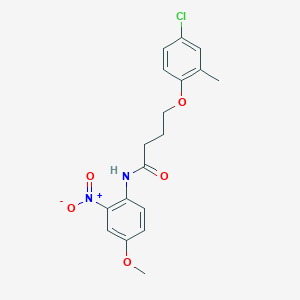
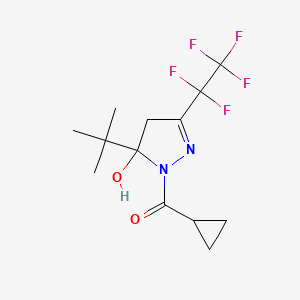

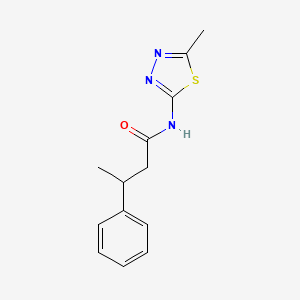
![2-[(3,4-dichlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3977497.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3977502.png)
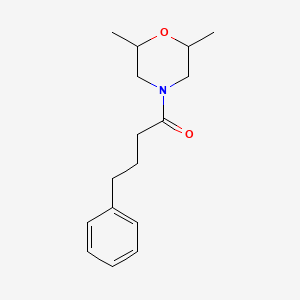
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3977516.png)
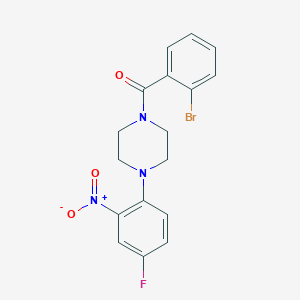
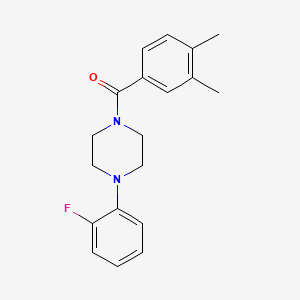
![N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977537.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-phenylbutanamide](/img/structure/B3977550.png)
